Cas no 777810-90-9 (4-(1H-iMidazol-1-yl)quinoline-3-carboxylic acid)
4-(1H-iMidazol-1-yl)quinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(1H-iMidazol-1-yl)quinoline-3-carboxylic acid
- 4-imidazol-1-ylquinoline-3-carboxylic acid
- 4-(1H-IMIDAZOL-1-YL)QUINOLINE-3-CARBOXYLICACID
- AKOS007930871
- CS-0366193
- 777810-90-9
-
- Inchi: 1S/C13H9N3O2/c17-13(18)10-7-15-11-4-2-1-3-9(11)12(10)16-6-5-14-8-16/h1-8H,(H,17,18)
- InChI Key: VNDKBZDLKSQPAR-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C2C=CC=CC2=C1N1C=NC=C1)=O
Computed Properties
- Exact Mass: 239.069476538Da
- Monoisotopic Mass: 239.069476538Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 68Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 495.9±40.0 °C at 760 mmHg
- Flash Point: 253.7±27.3 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
4-(1H-iMidazol-1-yl)quinoline-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(1H-iMidazol-1-yl)quinoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H187270-50mg |
4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid |
777810-90-9 | 50mg |
$ 560.00 | 2022-06-04 | ||
| TRC | H187270-100mg |
4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid |
777810-90-9 | 100mg |
$ 930.00 | 2022-06-04 | ||
| Chemenu | CM256484-1g |
4-(1H-Imidazol-1-yl)quinoline-3-carboxylic acid |
777810-90-9 | 97% | 1g |
$1530 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436863-1g |
4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid |
777810-90-9 | 97% | 1g |
¥18270.00 | 2024-07-28 |
4-(1H-iMidazol-1-yl)quinoline-3-carboxylic acid Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 4-(1H-iMidazol-1-yl)quinoline-3-carboxylic acid
Chemical Profile of 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid (CAS No. 777810-90-9)
4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid, identified by the CAS number 777810-90-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule represents a fusion of two pharmacophoric scaffolds: the imidazole ring and the quinoline backbone, which are both well-documented for their biological activities. The structural motif of 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid positions it as a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.
The quinoline scaffold, a nitrogen-containing aromatic organic compound, has a long history in medicinal chemistry, with several clinically relevant drugs derived from this structure. Notably, derivatives of quinoline have been instrumental in the treatment of malaria and other infectious diseases. The introduction of an imidazole ring at the 4-position of the quinoline core in 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid introduces additional pharmacological potential by enhancing interactions with biological targets. The imidazole moiety is known for its ability to engage with hydrogen bond donors and acceptors, making it a versatile component in drug design.
In recent years, there has been a surge in interest regarding hybrid molecules that combine multiple pharmacophores to achieve synergistic effects. 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid exemplifies this trend by integrating the quinoline and imidazole frameworks. Such hybrid structures often exhibit improved pharmacokinetic properties and enhanced binding affinity to biological targets compared to their individual components. This has led to extensive research into developing novel derivatives of 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid for applications in oncology, inflammation, and infectious diseases.
One of the most compelling aspects of 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid is its potential as a scaffold for developing small-molecule inhibitors targeting enzymes and receptors involved in disease pathways. For instance, studies have shown that quinoline-based compounds can interact with kinases and other enzymes implicated in cancer progression. The imidazole ring in 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid can serve as a hinge-binding motif, allowing for precise modulation of enzyme activity. This has prompted researchers to explore its derivatives as candidates for kinase inhibitors, which are critical in targeted cancer therapies.
Moreover, the structural features of 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid make it an attractive candidate for further derivatization to enhance its solubility, bioavailability, and metabolic stability. Various synthetic strategies have been employed to modify this core structure, including functionalization at the carboxylic acid group and the imidazole ring. These modifications aim to optimize pharmacological properties while maintaining or enhancing binding affinity to target proteins. Such efforts are crucial in advancing preclinical candidates toward clinical trials.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds like 4-(1H-imidazol-1-yl)quinoline-3-carboxylic acid due to their diverse biological activities and synthetic versatility. Researchers are leveraging computational methods and high-throughput screening techniques to identify novel derivatives with improved therapeutic profiles. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of promising candidates derived from 4-(1H-imidazol-1-yli)quinoline-3-carboxylic acid.
In conclusion, 4-(1H-imidazol-1-yli)quinoline-3-carboxylic acid (CAS No. 777810-909) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of pharmacophores makes it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and derivatives of this compound, its role in drug discovery is expected to expand further, contributing to advancements in medicine and patient care.
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